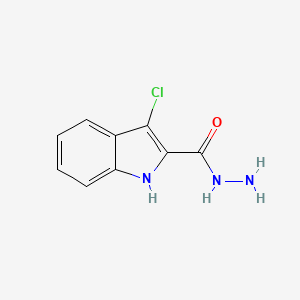

3-chloro-1H-indole-2-carbohydrazide

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Scaffold in Pharmaceutical Chemistry and Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is unequivocally recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govnih.gov This designation stems from its remarkable ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets with high affinity. nih.gov The structural rigidity and the presence of a hydrogen bond donor in the pyrrole ring, coupled with the lipophilic nature of the benzene portion, allow indole derivatives to bind to diverse receptors and enzymes. nih.gov

The prevalence of the indole core in nature is a testament to its biological importance. It is found in the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast number of alkaloids and plant hormones. nih.govnih.gov This natural precedent has inspired chemists to explore the synthetic space around the indole scaffold, leading to the discovery of a multitude of drugs with a broad spectrum of therapeutic applications. These include anti-inflammatory agents, anticancer drugs, antimicrobials, and agents targeting the central nervous system. nih.govnih.gov The ability of the indole nucleus to be readily functionalized at various positions further enhances its utility, allowing for the fine-tuning of pharmacological properties. nih.gov

Table 1: Prominent Drug Classes Featuring the Indole Scaffold

| Drug Class | Examples | Therapeutic Application |

| Anti-inflammatory | Indomethacin (B1671933) | Non-steroidal anti-inflammatory drug (NSAID) |

| Antimigraine (Triptans) | Sumatriptan, Frovatriptan | Serotonin 5-HT1B/1D receptor agonists |

| Antiemetic | Ondansetron | Serotonin 5-HT3 receptor antagonist |

| Antihypertensive | Pindolol | Beta-blocker |

| Antipsychotic | Ziprasidone, Molindone | Treatment of schizophrenia and bipolar disorder |

| Anticancer | Vincristine, Vinblastine | Microtubule-destabilizing agents |

Prominence of the Hydrazide Moiety in Bioactive Molecules and Ligand Design

The hydrazide moiety (-CONHNH2) is another structural feature of considerable interest in the design of bioactive molecules. Its prominence arises from its capacity to act as a versatile linker and a key pharmacophoric element. Hydrazides are often used as precursors for the synthesis of a wide variety of heterocyclic compounds, such as hydrazones, oxadiazoles, pyrazoles, and triazoles, many of which exhibit significant biological activities.

The hydrazide group itself can participate in hydrogen bonding and coordination with metal ions, which can be crucial for binding to biological targets. Furthermore, the reactivity of the terminal nitrogen atom allows for the straightforward introduction of various substituents, enabling the generation of large libraries of compounds for biological screening. Molecules containing the hydrazide functional group have been reported to possess a diverse range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.

Contextualization of 3-chloro-1H-indole-2-carbohydrazide within Contemporary Indole-Carbohydrazide Research

This compound emerges as a molecule of significant interest by combining the privileged indole scaffold with the versatile hydrazide moiety. The presence of a chlorine atom at the 3-position of the indole ring is also noteworthy, as halogen substituents are known to modulate the electronic properties and lipophilicity of molecules, often leading to enhanced biological activity. rsc.org

This compound serves as a crucial synthetic intermediate for the creation of more complex molecules, particularly through the reaction of the hydrazide group to form Schiff bases or other derivatives. Research into indole-2-carbohydrazides is an active area of investigation, with a primary focus on the development of novel anticancer and antimicrobial agents. For instance, derivatives of 3-phenyl-1H-indole-2-carbohydrazide have been identified as potent tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy. Similarly, Schiff bases derived from indole carbohydrazides have demonstrated promising antimicrobial and antioxidant properties.

The strategic placement of the chloro and carbohydrazide (B1668358) groups on the indole-2-carboxylate (B1230498) framework positions this compound as a valuable building block in the ongoing quest for new therapeutic agents.

Detailed Research Findings

Recent research has underscored the potential of modifying the this compound scaffold to generate derivatives with significant biological activities. The following sections detail some of these findings.

Anticancer Activity of Indole-2-Carbohydrazide Derivatives

A significant body of research has focused on the antiproliferative properties of indole-2-carbohydrazide derivatives. These compounds have been shown to act through various mechanisms, with tubulin inhibition being a prominent one. Tubulin is a critical protein involved in cell division, and its disruption can lead to cell cycle arrest and apoptosis in cancer cells.

One study detailed the synthesis of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives. nih.gov Several of these compounds demonstrated remarkable antiproliferative activity against a panel of 60 human tumor cell lines, with GI50 values in the sub-micromolar range for leukemia, non-small cell lung cancer, and others. nih.gov Notably, compounds 6f and 6g from this series exhibited significant cytotoxicity against MCF-7 breast cancer cells and were found to inhibit tubulin polymerization at levels comparable to the well-known agent combretastatin (B1194345) A-4. nih.gov

Table 2: Anticancer Activity of Selected Indole-2-Carbohydrazide Derivatives

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

| 24f | HCT116 | 8.1 | VEGFR-2 Inhibition |

| 24f | SW480 | 7.9 | VEGFR-2 Inhibition |

| 6f | MCF-7 | Nanomolar range | Tubulin Polymerization Inhibition |

| 6g | MCF-7 | Nanomolar range | Tubulin Polymerization Inhibition |

Data sourced from multiple studies. nih.govnih.gov

Another study focused on a novel series of indole-2-carbohydrazide derivatives and their anti-angiogenic and antiproliferative activities. nih.gov Compound 24f emerged as a potent cytotoxic agent against HCT116 and SW480 cancer cell lines, with GI50 values of 8.1 and 7.9 μM, respectively. nih.gov The mechanism of action was linked to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, the process by which new blood vessels are formed to supply tumors. nih.gov

Antimicrobial Activity of this compound Schiff Bases

The derivatization of this compound into Schiff bases has yielded compounds with notable antimicrobial properties. Schiff bases are formed by the condensation of the hydrazide with an aldehyde or ketone. These derivatives often exhibit enhanced biological activity compared to the parent hydrazide.

Research has shown that Schiff bases derived from this compound exhibit significant activity against various bacterial strains. For instance, certain derivatives have shown promising results against Klebsiella and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) in the range of 12.5–25 µg/mL. The antimicrobial action is thought to involve the inhibition of essential cellular processes such as DNA replication and protein synthesis.

Table 3: Antimicrobial Profile of Indole-Carbohydrazide Derivatives

| Compound | Target Organism | MIC (µg/mL) |

| This compound derivative | Klebsiella | 12.5-25 |

| This compound derivative | Pseudomonas aeruginosa | 12.5-25 |

| 5-chloro-1H-indole-2-carbohydrazide derivative | Aspergillus flavus | 50 |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a substance that prevents visible growth of a microorganism.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-indole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFDKLCNJQGAQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405088 | |

| Record name | 3-chloro-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441801-15-6 | |

| Record name | 3-chloro-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 1h Indole 2 Carbohydrazide

Established Synthetic Pathways for 3-chloro-1H-indole-2-carbohydrazide Precursors

The synthesis of this compound typically originates from its corresponding carboxylic acid or ester precursors. A primary precursor is 3-chloro-1H-indole-2-carboxylic acid . The synthesis of this acid can be achieved through various methods, with the Fischer indole (B1671886) synthesis being a foundational approach for creating the indole nucleus itself. nih.gov

A key intermediate for the carbohydrazide (B1668358) is ethyl 3-chloro-1H-indole-2-carboxylate . The synthesis of this ester can be accomplished through a couple of primary routes:

Esterification of 3-chloro-1H-indole-2-carboxylic acid : The carboxylic acid can be esterified using ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid, to yield the corresponding ethyl ester. nih.gov

Formylation and Chlorination of Ethyl Indole-2-carboxylate (B1230498) : An alternative pathway involves the Vilsmeier-Haack reaction, where ethyl indole-2-carboxylate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C-3 position. Subsequent chlorination, potentially using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), introduces the chloro group at the same position.

Once the ethyl ester precursor, ethyl 3-chloro-1H-indole-2-carboxylate, is obtained, it is converted to This compound through hydrazinolysis. This reaction involves heating the ester with hydrazine (B178648) hydrate. researchgate.netnih.gov

Derivatization Approaches for Novel Analogues of this compound

The carbohydrazide moiety of this compound is a versatile functional group that allows for extensive derivatization, leading to a wide array of novel analogues with potential applications.

Synthesis of Schiff Base (Hydrazone) Derivatives via Condensation Reactions

A prevalent and straightforward derivatization strategy is the condensation reaction of the hydrazide group with various aldehydes and ketones to form Schiff bases, also known as hydrazones. This reaction is typically catalyzed by a small amount of acid, such as acetic acid, in a suitable solvent like ethanol. mdpi.com The general reaction involves the nucleophilic attack of the terminal nitrogen of the carbohydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond.

This approach has been widely used to synthesize a variety of Schiff base derivatives of indole-2-carbohydrazides by reacting them with different aromatic and heteroaromatic aldehydes. researchgate.netmdpi.com These Schiff bases serve as important intermediates for the synthesis of more complex heterocyclic systems.

Strategies for Constructing Hybrid Molecular Scaffolds

The this compound skeleton is an excellent platform for the construction of hybrid molecules, where the indole core is linked to other bioactive heterocyclic moieties.

Indole-Isatin Conjugates: Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are well-known for their broad spectrum of biological activities. researchgate.net The synthesis of indole-isatin hybrids can be achieved through various synthetic strategies. One common method involves the reaction of an isatin derivative with a compound containing a reactive functional group that can couple with the indole moiety. For instance, Schiff base formation between an isatin derivative and a suitable amine-containing indole can lead to such conjugates. ijapbc.com While not explicitly detailed for this compound in the provided context, its carbohydrazide group offers a reactive handle for condensation with the keto group of isatin to form indole-isatin hydrazones.

Indole-Thiazole Hybrids: The thiazole (B1198619) ring is another heterocycle of significant interest in medicinal chemistry. The synthesis of indole-thiazole hybrids often involves the use of thiosemicarbazide (B42300) or thioacetamide (B46855) derivatives. A common route to indole-thiazole hybrids starts from an indole-2-carbohydrazide, which can be converted to the corresponding thiosemicarbazide by reacting it with an isothiocyanate. researchgate.net This thiosemicarbazide can then undergo cyclization with α-haloketones or other suitable reagents to form the thiazole ring. mdpi.com For example, an indole-2-thiosemicarbazide can be cyclized to form a thiazole derivative. mdpi.com Schiff bases derived from this compound can also be utilized. For instance, reaction with thioglycolic acid or thiolactic acid can lead to the formation of indolylthiazolidinones. nih.gov

Multi-Component Reaction Methodologies for Expanding Chemical Space

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable for their ability to generate diverse molecular scaffolds. organic-chemistry.org

While specific examples of MCRs involving this compound are not extensively detailed in the provided search results, the general applicability of MCRs to indole derivatives suggests a promising avenue for expanding its chemical space. For instance, indole-2-carboxylic acids have been successfully employed in Ugi four-component reactions to synthesize indolo[3,2-c]quinolinone libraries. rug.nl This suggests that 3-chloro-1H-indole-2-carboxylic acid could potentially be used in similar MCRs to generate a diverse range of complex molecules incorporating the 3-chloroindole scaffold. Copper-catalyzed MCRs have also been used to synthesize diverse spirotetrahydrocarbazoles from 2-methylindole, aromatic aldehydes, and various dienophiles, highlighting the versatility of indole derivatives in such reactions. nih.gov

Mechanistic Insights into Chemical Reactions and Transformations Involving the this compound Skeleton

The chemical reactivity of the this compound skeleton is dictated by the interplay of its constituent functional groups.

The formation of Schiff bases proceeds via a well-established nucleophilic addition-elimination mechanism. The lone pair of electrons on the primary amine of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by proton transfer and subsequent elimination of a water molecule to form the stable imine linkage.

The cyclization reactions of derivatives of this compound to form new heterocyclic rings are of significant interest. For instance, the formation of thiazolidinones from Schiff bases and thioglycolic acid likely proceeds through a nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization via amide bond formation.

In the context of MCRs, the mechanism is often complex and involves a cascade of reactions. In the Ugi reaction, for example, the initial step is the formation of an α-amino-alkoxide from the amine and the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid component in a concerted or stepwise manner to yield the final product.

Furthermore, photocatalyzed reactions of indole derivatives have been explored. For example, the dehydrogenative photocyclization of 3-styryl indoles to form fused indole systems proceeds through a proposed mechanism involving a photoinduced 6π-electrocyclic ring-closing followed by a hydrogen evolution cascade. nih.gov While not directly involving the carbohydrazide group, this illustrates the potential for photochemical transformations of the indole core itself.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 1h Indole 2 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, Two-Dimensional NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-chloro-1H-indole-2-carbohydrazide and its derivatives. By providing information on the chemical environment of ¹H and ¹³C nuclei, NMR allows for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the various protons in the molecule. The protons of the indole (B1671886) NH, the carbohydrazide (B1668358) NH, and the NH₂ group typically appear as singlets at lower fields (higher ppm values) due to their attachment to nitrogen atoms, with their exact chemical shifts being sensitive to solvent and concentration. For instance, in DMSO-d₆, the indole NH proton is observed as a singlet at approximately 12.15 ppm, while the CONH proton of the hydrazide moiety appears around 11.92 ppm. The protons of the NH₂ group are also observed as a singlet at about 4.52 ppm. The aromatic protons on the benzene (B151609) ring of the indole nucleus typically resonate in the range of 7.0 to 8.3 ppm, with their multiplicity and coupling constants providing information about their relative positions. For example, a doublet observed at δ 8.21 ppm can be assigned to the H-4 proton, and a doublet at δ 7.68 ppm to the H-7 proton.

In derivatives, such as Schiff bases formed by the condensation of the carbohydrazide with aldehydes, a new singlet signal corresponding to the azomethine proton (─N═CH─) appears in the range of 8.20-8.80 ppm, confirming the formation of the new C=N bond. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbonyl carbon (C=O) of the carbohydrazide group is typically observed at a low field, around 166.2 ppm. The carbon atom attached to the chlorine (C-3) also shows a characteristic chemical shift, influenced by the electronegativity of the halogen. The remaining aromatic carbons of the indole ring resonate in the region of 116 to 138 ppm.

Two-Dimensional NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex derivatives to establish proton-proton and proton-carbon correlations, respectively, aiding in the definitive assignment of all signals.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (DMSO-d₆, ppm) | ¹³C NMR (DMSO-d₆, ppm) |

|---|---|---|

| Indole NH | 12.15 (s, 1H) | - |

| CONH | 11.92 (s, 1H) | - |

| Ar-H | 8.21 (d, 1H), 7.68 (d, 1H), 7.45–7.39 (m, 2H) | 134.7, 127.9, 124.3, 122.8, 119.4, 116.2 |

| NH₂ | 4.52 (s, 2H) | - |

| C=O | - | 166.2 |

| C-Cl | - | 138.5 |

Data sourced from commercially available information and may vary based on experimental conditions.

Vibrational Spectroscopy Applications (Fourier-Transform Infrared (FT-IR) and FT-Raman) in Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is a powerful method for identifying the functional groups and characterizing the chemical bonds present in this compound and its derivatives.

FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the indole and hydrazide groups are typically observed as broad bands in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the hydrazide group gives rise to a strong absorption band around 1650-1716 cm⁻¹. The C-N stretching vibrations are usually found in the 1300-1400 cm⁻¹ region. The presence of the C-Cl bond can be identified by a stretching vibration in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ range. researchgate.net

In the case of Schiff base derivatives, the formation of the azomethine group (C=N) is confirmed by the appearance of a new stretching band in the region of 1630-1640 cm⁻¹, while the bands corresponding to the NH₂ group disappear. ijpbs.com

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations and the C-Cl bond often show strong signals in the Raman spectrum. The symmetric stretching of the C=C bonds in the indole ring typically gives rise to intense Raman bands. This technique is particularly useful for analyzing samples in aqueous media due to the weak Raman scattering of water.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| N-H Stretching (Indole, Hydrazide) | 3100 - 3400 |

| C=O Stretching (Amide I) | 1650 - 1716 |

| Aromatic C=C Stretching | 1500 - 1600 |

| C-N Stretching | 1300 - 1400 |

| C-Cl Stretching | 600 - 800 |

Data is based on typical values for related compounds and may vary. researchgate.net

Mass Spectrometry (Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS)) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺. For derivatives, such as Schiff bases, the corresponding protonated or sodiated [M+Na]⁺ ions can be readily detected, confirming the success of the synthetic modification. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₈ClN₃O), the calculated m/z for the [M+H]⁺ ion is 210.0405, and a measured value close to this confirms the molecular formula.

Fragmentation Pattern Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragment ions provide insights into the connectivity of the molecule. For example, the cleavage of the amide bond in the carbohydrazide moiety is a common fragmentation pathway. The fragmentation patterns can be complex but are invaluable for distinguishing between isomers and confirming the proposed structure.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃O |

| Molecular Weight | 209.64 g/mol |

| HRMS (ESI) [M+H]⁺ Calculated | 210.0405 |

| HRMS (ESI) [M+H]⁺ Found | 224.0228 (Note: This value from a commercial source appears inconsistent with the molecular formula and may correspond to a different adduct or derivative) |

It is crucial to verify mass spectrometry data from multiple reliable sources.

Electronic Absorption Spectroscopy (UV-Visible) for Chromophore and Electronic Transition Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which are related to the presence of chromophores. The indole ring system is a well-known chromophore, and its absorption spectrum is sensitive to substitution.

The UV-Visible spectrum of indole derivatives typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions of the benzene ring, which are perturbed by the fused pyrrole (B145914) ring. The position and intensity of these bands are influenced by the nature and position of substituents on the indole ring. The introduction of a chlorine atom at the 3-position and a carbohydrazide group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

In Schiff base derivatives, the extended conjugation resulting from the formation of the azomethine group leads to a further red shift in the absorption bands, often extending into the visible region of the spectrum. For example, the UV-Visible spectrum of a related benzothiophene (B83047) carbohydrazide shows absorption maxima at 268 nm and 328 nm, attributed to π→π* and n→π* electronic transitions, respectively. researchgate.net The analysis of the UV-Visible spectra of a series of derivatives can provide valuable insights into the electronic effects of different substituents.

X-ray Crystallography for Definitive Solid-State Structural Confirmation and Conformation Analysis

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and torsional angles.

In the case of this compound, X-ray crystallography would confirm the planarity of the indole ring, the conformation of the carbohydrazide side chain, and the nature of the intermolecular interactions that govern the supramolecular assembly in the solid state. The presence of the chlorine atom would also influence the crystal packing through halogen bonding or other weak interactions.

Advanced Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Elucidation

Quantum chemical calculations are instrumental in determining the fundamental electronic and structural properties of a molecule. These methods allow for a detailed analysis of the molecule's three-dimensional shape, electron distribution, and orbital energies.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. For indole (B1671886) derivatives, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), help in the precise determination of bond lengths, bond angles, and dihedral angles. science.gov

While specific DFT-optimized geometry data for 3-chloro-1H-indole-2-carbohydrazide is not present in the reviewed literature, the table below presents representative geometrical parameters for a closely related compound, 5-bromoindole (B119039), as determined by DFT calculations. This data illustrates the type of structural information obtained from such analyses.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Indole Analog (Note: Data shown is for a related indole structure, not this compound, and serves as an illustrative example of DFT output.)

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C1-C2 | 1.38 Å |

| Bond Length | N1-C1 | 1.39 Å |

| Bond Length | C(indole)-Br | 1.91 Å |

| Bond Angle | C1-N1-C2 | 108.5° |

| Bond Angle | N1-C1-C2 | 110.2° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). reddit.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. science.govreddit.com A small energy gap suggests higher reactivity. libretexts.org

DFT studies on indole derivatives consistently calculate these values to predict their electronic behavior. For instance, studies on 5-bromoindole hydrazone derivatives have been conducted to determine their FMO energies and energy gaps. researchgate.net A lower HOMO-LUMO gap in these molecules can indicate higher potential for biological activity.

Table 2: Representative Frontier Molecular Orbital Energies for an Indole Analog (Note: The following data is illustrative for a related indole derivative and not the subject compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.46 eV |

| LUMO Energy | -3.58 eV |

| HOMO-LUMO Gap (ΔE) | 1.88 eV |

Source: Adapted from computational data on related compounds. researchgate.net

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within the molecule. It is a crucial descriptor for understanding a molecule's solubility and its ability to engage in non-covalent interactions, such as hydrogen bonding. Computational studies on related 5-bromoindole-2-carboxylic acid derivatives have determined their dipole moments, revealing that a high dipole moment can be an indicator of a compound's capacity to form strong hydrogen bonds with biological targets. researchgate.net

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used in drug design to understand how a ligand, such as an indole derivative, might interact with a biological macromolecule, typically a protein or enzyme.

Molecular docking studies on indole-2-carbohydrazide derivatives have been performed to elucidate their binding modes with various protein targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and tubulin. researchgate.netnih.govnih.gov These studies reveal specific interactions, such as hydrogen bonds and pi-stacking, between the ligand and key amino acid residues in the protein's active site. researchgate.net The binding affinity, often expressed as a binding energy score (in kcal/mol), quantifies the strength of this interaction. For example, docking studies of 5-bromoindole hydrazone derivatives against the VEGFR-2 tyrosine kinase domain identified key hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. researchgate.net

Table 3: Example of Molecular Docking Results for an Indole Analog with a Protein Target (Note: Data is for a representative indole derivative docked into a protein kinase domain, not the subject compound.)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Analog 3a | -8.5 | Cys919, Asp1046 | Hydrogen Bond |

| Analog 3d | -9.2 | Glu885, Leu840 | Hydrogen Bond, Pi-Sigma |

| Analog 3e | -10.1 | Cys919, Asp1046, Val848 | Hydrogen Bond, Hydrophobic |

Source: Adapted from docking studies of related compounds. researchgate.net

A significant body of research points to indole-based compounds as inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer targets. Molecular docking has been instrumental in predicting that many of these inhibitors function by binding to the colchicine (B1669291) site on β-tubulin. nih.gov Studies on 3-phenyl-1H-indole-2-carbohydrazide derivatives, for instance, suggest that they inhibit tubulin at this specific site. nih.gov The binding mode typically involves the indole scaffold fitting into a hydrophobic pocket, while various functional groups form hydrogen bonds with residues like Cysβ241, Leuβ248, and Asnβ258. nih.gov The chlorine atom at the 3-position of this compound is expected to enhance electronic effects on the indole ring, potentially influencing its binding affinity to biological targets like tubulin.

In Silico Pharmacokinetic Profiling and Druglikeness Assessment

The evaluation of a compound's pharmacokinetic properties and its potential as a drug candidate can be significantly accelerated through in silico methods. For this compound, computational tools are employed to predict its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its adherence to established criteria for "druglikeness," such as Lipinski's Rule of Five. These theoretical investigations provide crucial insights early in the drug discovery process, guiding further experimental studies.

Detailed Research Findings

In silico analysis of this compound indicates a favorable profile for oral bioavailability based on Lipinski's Rule of Five. This rule assesses the druglikeness of a chemical compound based on specific physicochemical properties. The parameters for this compound are detailed in the table below.

Interactive Data Table: Lipinski's Rule of Five Analysis for this compound

| Property | Value | Lipinski's Rule | Compliance |

| Molecular Weight | 209.64 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| LogP (Predicted) | < 5 | ≤ 5 | Yes |

Investigation of Biological Activities and Structure Activity Relationships

Anticancer and Antiproliferative Potentials

Derivatives of 3-chloro-1H-indole-2-carbohydrazide have demonstrated notable efficacy in inhibiting the growth of various cancer cell lines. Their mechanisms of action are multifaceted, involving the disruption of essential cellular processes like cell division and the induction of programmed cell death.

Molecular Mechanisms of Action: Tubulin Polymerization Inhibition

A primary mechanism through which certain indole-2-carbohydrazide derivatives exert their anticancer effects is by inhibiting tubulin polymerization. nih.gov Tubulin is a crucial protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamics of microtubule formation, these compounds can halt the cell cycle and ultimately lead to cell death.

For instance, derivatives of 3-phenyl-1H-indole-2-carbohydrazide have been identified as potent tubulin inhibitors. nih.gov One such derivative, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide, was found to be a particularly effective inhibitor of tubulin polymerization. nih.gov This inhibition of tubulin function leads to an arrest of the cell cycle in the G2/M phase, a characteristic feature of many tubulin-targeting anticancer agents. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Pathways

Indole (B1671886) compounds are well-documented inducers of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. mdpi.com Derivatives of 1H-indole-3-carbohydrazide, when conjugated with isatin (B1672199), have been shown to significantly inhibit the progression of colorectal cancer cell lines. nih.gov These novel isatin-indole conjugates were found to be highly effective in inducing apoptosis in both HT-29 and SW-620 colorectal cancer cells. nih.gov

Furthermore, indole-3-carbinol (B1674136) (I3C), a related indole compound, has been shown to induce G1 cell cycle arrest in acute myeloid leukemia (AML) cells. nih.gov This arrest is associated with the upregulation of key cell cycle regulatory genes such as p21, p27, and p53, and the downregulation of CDK2. nih.gov Similarly, certain 3-phenyl-1H-indole-2-carbohydrazide derivatives have been observed to cause cell cycle arrest at the G2/M phase in lung cancer cells (A549). nih.gov

Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL)

A key strategy employed by cancer cells to evade apoptosis is the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. The development of inhibitors targeting these proteins is therefore a promising avenue for cancer therapy. nih.gov Isatin-indole conjugates derived from 1H-indole-3-carbohydrazide have demonstrated the ability to inhibit both Bcl-2 and Bcl-xL expression in a dose-dependent manner. nih.gov This inhibition of anti-apoptotic proteins contributes significantly to the pro-apoptotic and antitumor activity of these compounds. nih.gov The conjugation of this compound with isatin moieties has been specifically noted to enhance the inhibition of Bcl-2/Bcl-xL.

Kinase Inhibition Profiles (e.g., c-Kit, PDGFRβ, FLT3, ERK1/2)

While specific kinase inhibition data for this compound is not extensively detailed in the provided results, the broader class of indole derivatives is known to interact with various protein kinases. For example, indolocarbazole and bis-indole series have been studied as protein kinase C (PKC) inhibitors, highlighting the potential of the indole scaffold in kinase-targeted drug discovery. nih.gov The rigid cyclic structure of the amide group in these compounds was found to be crucial for their biological activity. nih.gov The search results also allude to the development of all-photonic kinase inhibitors, which can be externally controlled by light to target specific kinases like lymphocyte-specific protein tyrosine kinase (LCK). rsc.org

Structure-Activity Relationships Governing Anticancer Efficacy

The anticancer efficacy of indole-2-carbohydrazide derivatives is heavily influenced by their chemical structure, particularly the nature and position of substituents on the indole ring and the carbohydrazide (B1668358) moiety.

Impact of Halogenation: The presence and position of halogen atoms on the indole ring play a significant role in the biological activity of these compounds. For instance, in a series of 3-phenyl-1H-indole-2-carbohydrazide derivatives, bromine substitution at the R1 position resulted in the most potent anticancer activities. nih.gov Specifically, derivatives with bromine at this position displayed strong activity against the HuCCA-1 cell line, even surpassing the potency of the standard drug doxorubicin. nih.gov Similarly, for 1H-indole-2-carboxamides, a chloro or fluoro group at the C5 position of the indole ring was shown to enhance their modulatory activity at the CB1 receptor. nih.gov

Substituent Positioning: The position of substituents on both the indole and carbohydrazide moieties is critical. The chlorine atom at the C3 position of this compound influences the electronic effects on the indole ring, which in turn affects its reactivity and binding to biological targets. In the case of 1H-indole-2-carboxamides, short alkyl groups at the C3 position on the indole ring were found to be beneficial for activity. nih.gov

Carbohydrazide Moiety Modifications: Modifications to the carbohydrazide group can also significantly impact anticancer efficacy. For example, the formation of hydrazone derivatives by reacting this compound with aromatic aldehydes can enhance bioactivity. In a study of 3-phenyl-1H-indole-2-carbohydrazide derivatives, the introduction of a furan-3-ylmethylene group to the carbohydrazide moiety yielded the most potent tubulin inhibitor in the series. nih.gov

Antimicrobial and Anti-infective Efficacy

In addition to their anticancer properties, indole derivatives, including those related to this compound, have shown promising antimicrobial activity.

Structure-activity relationship studies have revealed that indole derivatives containing halogen substitutions exhibit excellent inhibition of bacterial growth. nih.gov For example, a series of new indole-triazole conjugates showed good to moderate activity against several Gram-negative bacterial strains. nih.gov Furthermore, the antifungal evaluation of these conjugates demonstrated potent activity against Candida tropicalis and Candida albicans. nih.gov

The synthesis of bis-indoles has also been explored for antimicrobial applications. These compounds, formed through the condensation of indole-carboxaldehydes, have been evaluated for their antimicrobial activity using the agar (B569324) diffusion method. nih.gov One particular derivative, 6-bromo-3-(5-chloro-3-phenyl-1H-indol-2-yl)-4-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-benzo[e] nih.govoxazin-2-one, exhibited the highest antibacterial activity in its series. nih.gov Another compound, 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one, displayed good antifungal activity against Candida albicans. nih.gov

The tables below provide a summary of the inhibitory activities of selected indole derivatives.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50/Activity | Mechanism of Action |

|---|---|---|---|

| 3-phenyl-1H-indole-2-carbohydrazide derivatives | HuCCA-1 | <0.5 µM | Tubulin Polymerization Inhibition |

| Isatin-indole conjugates from 1H-indole-3-carbohydrazide | HT-29 | 132–611 nM | Induction of Apoptosis, Bcl-2/Bcl-xL Inhibition |

| Isatin-indole conjugates from 1H-indole-3-carbohydrazide | SW-620 | 37–468 nM | Induction of Apoptosis, Bcl-2/Bcl-xL Inhibition |

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Microbial Strain(s) | MIC/Activity |

|---|---|---|

| Indole-triazole conjugates | Candida tropicalis | 2 µg/mL |

| Indole-triazole conjugate (6f) | Candida albicans | 2 µg/mL |

| 6-chloro-3-(2-methyl-1H-indole-3-carbonyl)-2H-chromen-2-one | Candida albicans | Good antifungal activity |

Antibacterial Activity and Associated Structural Modulators

Derivatives of indole have demonstrated notable potential as antibacterial agents, showing efficacy against a range of pathogens including Staphylococcus aureus and Escherichia coli, with some derivatives achieving minimum inhibitory concentrations (MICs) in the low micromolar range. The carbohydrazide group at the 2-position of the indole ring is a key functional handle, often used to create Schiff bases and other derivatives like 1,2,4-triazoles and 1,3,4-thiadiazoles, which can modulate antibacterial potency. nih.gov

Research into related indole derivatives has illuminated key structure-activity relationships. For instance, the introduction of a chloro substituent on the phenyl group of indole-triazole derivatives has been shown to be beneficial for activity. nih.gov In one study, an indole-triazole derivative (compound 3d ) and an indole-thiadiazole derivative (compound 2h ) were the most effective against S. aureus with an MIC value of 6.25 µg/mL. nih.gov The same study found that indole-thiadiazole (compound 2c ) and indole-triazole (compound 3d ) derivatives were more effective against Methicillin-resistant Staphylococcus aureus (MRSA) than the standard drug ciprofloxacin. nih.gov This suggests that the nature of the heterocyclic ring attached to the indole core, as well as the specific substitutions on associated phenyl rings, are critical modulators of antibacterial strength.

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ampicillin | S. aureus | 3.12 | nih.gov |

| Ciprofloxacin | S. aureus | 0.78 | nih.gov |

| Indole-thiadiazole 2h | S. aureus | 6.25 | nih.gov |

| Indole-triazole 3d | S. aureus | 6.25 | nih.gov |

| Ciprofloxacin | MRSA | 6.25 | nih.gov |

| Indole-thiadiazole 2c | MRSA | 3.125 | nih.gov |

This table is interactive. Sort by column by clicking the headers.

Antifungal Activity and Structure-Activity Correlates

The indole scaffold is a recurring motif in the development of new antifungal agents. Studies on various indole derivatives have demonstrated their ability to combat fungal pathogens, including drug-resistant strains of Candida albicans. nih.gov The mechanism of action often involves the disruption of critical cellular processes such as the transition from yeast to hyphal form and biofilm formation. nih.gov

Structure-activity relationship (SAR) analyses reveal that modifications to the indole core are pivotal. For example, in a series of indole derivatives synthesized to combat C. albicans, the nature and position of substituents significantly influenced antifungal potency. nih.gov Research on indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties showed a broad spectrum of activity against both C. albicans and C. krusei, with MIC values ranging from 3.125 to 50 µg/mL. nih.gov Notably, the indole-triazole derivative 3d showed significant promise as both an antibacterial and antifungal lead compound, underscoring the potential of this structural combination. nih.gov The presence of a chloro group on an associated phenyl ring was also found to be beneficial for activity, a feature relevant to the this compound core structure. nih.gov

Anti-tubercular Activity

Indole-2-carboxamides and their hydrazide analogs represent a significant class of compounds with potent activity against Mycobacterium tuberculosis (M. tb). nih.gov The core indole structure is a validated starting point for anti-tubercular drug design, with specific substitutions on the ring system playing a crucial role in enhancing efficacy.

For example, a series of N-rimantadine-indoleamide derivatives showed potent anti-TB activities, with 5-methyl and 5-chloro substituted compounds (8f and 8g ) exhibiting MIC values of 0.62 µM and 0.32 µM, respectively, against the H37Rv strain. nih.gov This highlights that lipophilic groups at the 5-position of the indole ring can enhance activity. These compounds are believed to exert their effect by targeting MmpL3, a critical transporter in the mycobacterial cell wall synthesis pathway. nih.gov Other studies on quinoline-triazole derivatives, a related heterocyclic system, also showed significant anti-tubercular effects, with chloro and bromo substitutions on the quinoline (B57606) ring leading to potent activity. frontiersin.org For instance, a 6-chloroquinoline (B1265530) derivative with a 4-chlorophenyl triazole substituent (5n ) demonstrated an MIC of 12.5 µg/mL against M. tb. frontiersin.org These findings collectively suggest that the 3-chloro-indole scaffold is a highly relevant base for designing novel anti-tubercular agents.

Table 2: Anti-tubercular Activity of Selected Indole Derivatives against M. tb H37Rv

| Compound | Substitution | MIC (µM) | Reference |

|---|---|---|---|

| Unsubstituted Indole Derivative 8a | Unsubstituted | 6.20 | nih.gov |

| 5-Chloroindole Derivative 8f | 5-Cl | 0.62 | nih.gov |

This table is interactive. Sort by column by clicking the headers.

Exploration of Other Anti-infective Activities (e.g., antiviral, antimalarial, anti-leishmanial)

The versatile indole nucleus is a cornerstone in the development of agents against a wide range of infectious diseases beyond bacteria and fungi.

Antiviral Activity: Indole derivatives are recognized for their potential to combat various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV). frontiersin.orgresearchgate.net The indole scaffold can mimic peptide structures, enabling it to bind to viral enzymes. researchgate.net For instance, certain 5,6-dihydroxyindole (B162784) carboxamide derivatives have shown potent anti-HIV-1 integrase activity. frontiersin.org

Antimalarial Activity: In the fight against malaria, caused by Plasmodium parasites, indole-based compounds have emerged as crucial templates for new drugs, showing activity against both drug-sensitive and resistant strains. nih.gov Spiroindolones are a notable class, with NITD609 being a prime example of a synthetic indole derivative that has advanced in clinical trials. mdpi.com The development of hybrids, such as indoloisoquinolines, further demonstrates the utility of the indole scaffold in generating compounds with low micromolar activity against chloroquine-resistant P. falciparum. mdpi.com

Anti-leishmanial Activity: Leishmaniasis, a parasitic disease, is another area where indole derivatives have shown significant promise. nih.gov Indole alkaloids and synthetic bis-indole derivatives have demonstrated potent activity against Leishmania parasites. d-nb.info In one study, a series of bis-indole analogs yielded compounds with excellent inhibitory potential against Leishmania, with IC₅₀ values as low as 0.7 µM, significantly more potent than the standard drug pentamidine. d-nb.info Hybrid molecules, such as those combining indole and dihydropyrimidinone scaffolds, have also yielded compounds with potent activity against intracellular L. donovani amastigotes. bioworld.com

Enzyme Inhibition Studies:

Cyclooxygenase (COX-1, COX-2) Inhibition and Selectivity Profiles

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The indole ring is a core structure in several known COX inhibitors, such as indomethacin (B1671933). nih.gov Research has focused on modifying the indole scaffold to create derivatives with improved potency and selectivity for COX-2, which is associated with inflammation, over COX-1, which is involved in maintaining the gastric lining. researchgate.netnih.gov

Studies on indole-based compounds have shown that structural modifications significantly impact COX inhibition. For example, replacing the acetic acid moiety of indomethacin with a hydrazone group has been explored to enhance COX-2 selectivity. nih.gov In one study of indole hydrazone derivatives, compound 3b was identified as a selective COX-1 inhibitor with an IC₅₀ value of 8.90 µM, while exhibiting much weaker inhibition of COX-2 (IC₅₀ = 71.00 µM). mdpi.com Another study on thiazolyl-hydrazine derivatives found that a compound with a hydroxy-substituted phenyl group displayed potent COX-2 inhibition (IC₅₀ = 0.14 µM), comparable to the selective inhibitor celecoxib. nih.gov These findings indicate that the hydrazide moiety, as present in this compound, can be a critical component in designing new COX inhibitors, with selectivity being highly dependent on further structural modifications.

Table 3: COX Inhibition Profiles of Selected Indole and Hydrazone Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Indole Hydrazone 3a | 10.35 | 12.50 | 0.83 | mdpi.com |

| Indole Hydrazone 3b | 8.90 | 71.00 | 0.13 | mdpi.com |

| Celecoxib | - | 0.13 | Selective for COX-2 | nih.gov |

This table is interactive. Sort by column by clicking the headers.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Inhibitors of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, are a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov Indole-based derivatives have been extensively investigated as potent inhibitors of these enzymes.

Thiazolidinone-based indole derivatives have demonstrated dual inhibitory activity. nih.gov In one study, the most potent analogs showed IC₅₀ values of 1.50 µM against α-amylase and 2.40 µM against α-glucosidase, which were several folds more potent than the standard drug acarbose (B1664774) (IC₅₀ = 10.20 µM and 11.70 µM, respectively). nih.gov Similarly, a separate study on indole-based scaffolds found compounds with strong dual inhibitory activity, with IC₅₀ values for α-amylase and α-glucosidase ranging from 13.14 µM to 58.99 µM and 13.99 µM to 59.09 µM, respectively. nih.gov The structure-activity relationship established that variations in the aryl ring substituent directly influenced the inhibitory potency. nih.gov These studies underscore the significant potential of the indole hydrazide framework as a foundation for developing effective dual-acting anti-diabetic agents.

Table 4: α-Amylase and α-Glucosidase Inhibition by Indole Derivatives

| Compound Series | Enzyme | IC₅₀ Range (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Thiazolidinone-Indole Derivatives | α-Amylase | 1.50 - 29.60 | 10.20 | nih.gov |

| Thiazolidinone-Indole Derivatives | α-Glucosidase | 2.40 - 31.50 | 11.70 | nih.gov |

| Indole-based Derivatives | α-Amylase | 13.14 - 58.99 | 11.12 | nih.gov |

This table is interactive. Sort by column by clicking the headers.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov This metabolic activity results in the depletion of the essential amino acid tryptophan and the production of immunomodulatory metabolites known as kynurenines, which collectively suppress T-cell proliferation and promote immune tolerance. nih.govnih.gov Given its role in creating an immunosuppressive tumor microenvironment, IDO1 has become a significant target for cancer immunotherapy. nih.govresearchgate.net

A thorough review of the scientific literature reveals a significant focus on the development of IDO1 inhibitors. Numerous studies have explored various chemical scaffolds, including derivatives of imidazole, 1,2,3-triazole, and N-hydroxyamidines, for their potential to block the activity of this enzyme. researchgate.netacs.org However, based on the available research, there is currently no specific scientific data or published research investigating the inhibitory activity of This compound against the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. While other indole-based molecules have been explored as IDO1 inhibitors, the specific contribution of the 3-chloro and 2-carbohydrazide functionalities on this indole core to IDO1 inhibition has not been reported.

Antioxidant Properties and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. The indole ring, being an electron-rich aromatic system, is known to confer antioxidant properties to the molecules that contain it.

Scientific investigations have confirmed the antioxidant potential of This compound . The compound has been shown to exhibit significant radical scavenging activity. Specifically, its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical has been quantified, demonstrating an IC₅₀ value of 18.7 µM.

The mechanism by which indole derivatives exert their antioxidant effects is often attributed to their ability to donate a hydrogen atom from the N-H group of the indole ring, leading to the formation of a stable indolyl radical. nih.govresearchgate.net The presence of substituents on the indole ring can significantly modulate this activity. For instance, studies on related indole-2-carboxamide and indole-3-acetamide (B105759) derivatives have shown that the nature and position of substituents influence their DPPH radical scavenging and heme oxygenase (HO-1) activating properties. nih.gov

While the precise radical scavenging mechanism for This compound has not been elucidated in detail, it is plausible that it follows a similar hydrogen atom transfer (HAT) or single electron transfer (SET) mechanism, characteristic of many phenolic and indolic antioxidants. nih.gov The hydrazide moiety at the 2-position may also contribute to the antioxidant activity through its hydrogen-donating and metal-chelating capabilities. Further research is required to fully characterize the radical scavenging mechanisms and to evaluate its efficacy against other reactive oxygen species such as hydroxyl and superoxide (B77818) radicals.

Antioxidant Activity Data for this compound

| Assay | IC₅₀ (µM) |

| DPPH Radical Scavenging | 18.7 |

Coordination Chemistry of 3 Chloro 1h Indole 2 Carbohydrazide and Its Analogues

Synthesis and Characterization of Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II), Fe(III), Cd(II))

The synthesis of transition metal complexes of 3-chloro-1H-indole-2-carbohydrazide typically involves the preparation of a Schiff base ligand first. This is achieved through the condensation reaction of the carbohydrazide (B1668358) with a suitable aldehyde or ketone. The resulting Schiff base ligand, which contains imine (-C=N-) and amide (-C=O) functionalities, is then reacted with a metal salt (e.g., chloride or nitrate) in an appropriate solvent, often under reflux, to yield the metal complex.

While specific studies on this compound complexes are emerging, extensive research has been conducted on analogous compounds, such as the Schiff base derived from 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide and 3-formyl-2-hydroxy-1H-quinoline. The resulting complexes with Cu(II), Co(II), Ni(II), Zn(II), and Cd(II) have been synthesized and characterized. nih.govnih.gov

The characterization of these complexes is performed using a variety of analytical and spectroscopic techniques:

Elemental Analysis: This technique helps in determining the empirical formula of the complexes and confirming their stoichiometry.

Molar Conductance Measurements: These measurements, typically carried out in solvents like DMF or DMSO, are used to ascertain the electrolytic or non-electrolytic nature of the complexes. Low conductivity values suggest non-electrolytic character, indicating that the anions are coordinated to the metal ion. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectra provide crucial information about the coordination of the ligand to the metal ion. A shift in the characteristic vibrational frequencies of the C=N, C=O, and N-H groups in the ligand upon complexation confirms their involvement in bonding with the metal.

Mass Spectrometry: Techniques like FAB-mass spectrometry help in determining the molecular weight of the complexes, further confirming their proposed formula. nih.gov

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to ascertain the presence of coordinated or lattice water molecules. nih.gov

The synthesis of the parent ligand, this compound, is typically achieved through the condensation of a chloro-substituted indole (B1671886) precursor with hydrazine (B178648) monohydrate.

Spectroscopic and Magnetic Investigations of Metal Complexes

Spectroscopic and magnetic studies are instrumental in elucidating the electronic structure and stereochemistry of the transition metal complexes.

Electronic Spectra (UV-Vis): The electronic spectra of the complexes, recorded in a suitable solvent, provide insights into their geometry. The position and number of d-d transition bands are characteristic of the coordination environment around the metal ion. For instance, in the case of analogous indole-based Schiff base complexes, octahedral geometries have been proposed for Cu(II), Co(II), and Ni(II) complexes based on their electronic spectral data. nih.govnih.gov

Magnetic Susceptibility Measurements: These measurements are vital for determining the magnetic moment of the complexes, which in turn helps in understanding their electronic configuration and stereochemistry. For example, the magnetic moments of Cu(II), Co(II), and Ni(II) complexes of a Schiff base derived from 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide were found to be consistent with an octahedral geometry. nih.gov

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful technique for studying paramagnetic species, particularly Cu(II) complexes. The ESR spectra provide information about the nature of the metal-ligand bond and the geometry of the complex.

The following table summarizes the magnetic moments and electronic spectral data for representative metal complexes of an analogous indole-based Schiff base ligand.

| Complex | Magnetic Moment (B.M.) | Electronic Spectra λmax (nm) | Proposed Geometry |

| Cu(II) Complex | 1.85 | 625 | Octahedral |

| Co(II) Complex | 4.98 | 580, 690 | Octahedral |

| Ni(II) Complex | 3.12 | 560, 670 | Octahedral |

Data based on analogous complexes from literature. nih.gov

Determination of Geometry and Bonding Characteristics in Metal Complexes

The collective data from elemental analysis, molar conductance, IR, electronic spectra, and magnetic susceptibility measurements are used to deduce the geometry and bonding characteristics of the metal complexes.

The Schiff bases derived from this compound typically act as tridentate ligands, coordinating to the metal ion through the carbonyl oxygen, the azomethine nitrogen, and a deprotonated enolic oxygen or a phenolic oxygen from the aldehyde/ketone precursor. nih.govnih.gov

Based on extensive studies of analogous systems, the following geometries are commonly observed:

Octahedral Geometry: For transition metals like Cu(II), Co(II), and Ni(II), an octahedral geometry is frequently proposed. In these cases, the metal-to-ligand ratio is often 1:2, with two tridentate ligands occupying the six coordination sites. nih.govnih.gov

Tetrahedral Geometry: For metal ions like Zn(II) and Cd(II), which have a d¹⁰ electronic configuration, a tetrahedral geometry is common. nih.govnih.gov

The bonding in these complexes is primarily coordinate covalent, with the ligand donating electron pairs to the vacant orbitals of the metal ion. The presence of the chloro group on the indole ring can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

Enhanced Biological Activities of Metal-Carbohydrazide Complexes (e.g., DNA Cleavage, Antimicrobial, Antioxidant)

A significant aspect of the coordination chemistry of this compound and its analogues is the enhanced biological activity of their metal complexes compared to the free ligands.

DNA Cleavage Activity: Many transition metal complexes of indole-based Schiff bases have been shown to exhibit significant DNA cleavage activity. nih.govnih.gov This activity is often studied using agarose (B213101) gel electrophoresis with plasmid DNA. The mechanism of cleavage can involve oxidative pathways, where the metal complex generates reactive oxygen species that damage the DNA strands. The enhanced activity of the complexes is attributed to the ability of the metal ion to facilitate the redox processes involved in DNA cleavage.

Antimicrobial Activity: The metal complexes often display superior antimicrobial activity against a range of bacteria and fungi compared to the uncomplexed Schiff base ligands. nih.govnih.govmdpi.com This enhancement is explained by chelation theory, which suggests that the chelation of the metal ion reduces its polarity, allowing the complex to more easily penetrate the lipid membrane of the microorganisms. bendola.com Once inside the cell, the complex can interfere with various cellular processes, leading to cell death.

Antioxidant Activity: The antioxidant potential of these complexes is another area of active research. They can act as free radical scavengers, a property that is evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. nih.govnih.gov The antioxidant activity is influenced by both the ligand and the coordinated metal ion.

The following table provides a qualitative summary of the enhanced biological activities observed in metal complexes of analogous indole-based Schiff bases.

| Biological Activity | Free Ligand | Metal Complexes (e.g., Cu(II), Co(II), Ni(II)) |

| DNA Cleavage | Inactive or low activity | Significant cleavage activity |

| Antimicrobial | Moderate activity | Enhanced activity |

| Antioxidant | Good activity | Often enhanced activity |

This is a generalized trend based on literature reports on analogous complexes. nih.govnih.gov

Future Perspectives and Emerging Research Avenues

Rational Design and Synthesis of Novel Multi-Targeted Therapeutic Agents

The carbohydrazide (B1668358) moiety (-CONHNH2) is a crucial functional group in drug development, known for its role in creating compounds with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. ajgreenchem.com The 3-chloro-1H-indole-2-carbohydrazide structure is a prime candidate for rational drug design, a strategy that involves creating new molecules with a specific biological purpose. nih.govnih.gov

Researchers leverage the reactivity of the carbohydrazide group to synthesize new series of compounds. A common approach involves the condensation reaction of the carbohydrazide with various aldehydes or ketones to form Schiff bases or hydrazones. researchgate.net These derivatives can then be further modified or cyclized to create more complex heterocyclic systems. For instance, reaction with isothiocyanates can yield thiosemicarbazides, which are also precursors to other bioactive molecules. researchgate.net

The goal of this synthetic effort is often to create multi-targeted agents—single molecules designed to interact with multiple biological targets simultaneously. This approach is particularly promising in complex diseases like cancer, where targeting a single pathway is often insufficient. By modifying the indole (B1671886) scaffold, scientists can fine-tune the electronic and steric properties of the molecule to enhance its binding affinity and selectivity for various enzymes or receptors.

An example of this is the development of indole derivatives that act as tubulin inhibitors. Tubulin is a critical protein for cell division, and its disruption is a key mechanism for many anticancer drugs. nih.govsci-hub.se Starting from indole-2-carbohydrazide precursors, scientists have synthesized derivatives that show potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.govsci-hub.se The design process often involves creating a library of related compounds with different substitutions on the indole ring or on the groups attached to the carbohydrazide function, allowing for a systematic exploration of structure-activity relationships (SAR). nih.gov

Exploration of New Biological Targets and Mechanisms of Action

While much research has focused on established targets like tubulin, the this compound scaffold holds potential for interacting with a host of other biological molecules. A key area of emerging research is the identification of novel targets and a deeper understanding of the mechanisms through which these compounds exert their effects. nih.gov The mechanism of action for the parent compound is thought to involve interference with fundamental cellular processes like DNA replication and protein synthesis, but the precise molecular interactions are still under investigation.

A significant emerging target for indole-based compounds is the Bcl-2 family of proteins. nih.gov These proteins are central regulators of apoptosis (programmed cell death), and their over-expression in cancer cells allows them to evade this crucial process, contributing to tumor growth and drug resistance. nih.gov Researchers have designed and synthesized novel conjugates of isatin (B1672199) (an indole derivative) and indole-carbohydrazide, which have been shown to inhibit anti-apoptotic Bcl-2 proteins. nih.gov This inhibition restores the cell's ability to undergo apoptosis, representing a promising strategy for developing new anticancer agents. nih.gov

Beyond cancer, the inherent antimicrobial properties of indole derivatives suggest that new targets could be found within bacterial or fungal pathogens. The development of derivatives could lead to agents that inhibit essential microbial enzymes or disrupt cell wall integrity, providing new avenues for combating infectious diseases.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The drug discovery process is being revolutionized by the integration of computational and experimental techniques. For derivatives of this compound, this synergy is crucial for accelerating the identification of promising new drug candidates.

Computational Approaches:

Molecular Docking: This technique is widely used to predict how a molecule (ligand) will bind to the active site of a target protein. For example, molecular docking studies have been used to show how indole-carbohydrazide derivatives fit into the colchicine-binding site of tubulin, providing a theoretical basis for their anti-tubulin activity. nih.govsci-hub.se These simulations help prioritize which newly designed compounds are most likely to be active, saving time and resources in the synthesis phase.

In Silico Pharmacokinetic Studies: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. Studies on indole derivatives have used these methods to show that potent compounds have favorable profiles for oral drug administration. nih.gov

Experimental Validation:

Synthesis and Structural Characterization: The compounds prioritized by computational methods are then synthesized in the laboratory. nih.gov Their chemical structures are rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. nih.gov

In Vitro Biological Evaluation: The synthesized compounds are tested against cell lines or isolated enzymes to confirm their biological activity. For instance, new furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were tested against a panel of 60 human cancer cell lines to determine their cytotoxic activity and selectivity. nih.gov Assays are also performed to confirm the mechanism of action, such as measuring the inhibition of tubulin polymerization or the induction of apoptosis. nih.govnih.gov

This iterative cycle of design, computational prediction, synthesis, and experimental testing allows for the rapid refinement of lead compounds, accelerating the journey from a basic chemical scaffold like this compound to a potential therapeutic agent. nih.gov

Q & A

Q. What are the established synthetic routes for 3-chloro-1H-indole-2-carbohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of chlorophenylhydrazine derivatives with carbonyl-containing reagents. For example, a reflux method using chlorophenylhydrazine hydrochloride, ethyl acetoacetate, and glacial acetic acid under controlled conditions yields indole intermediates, which are subsequently functionalized with hydrazide groups via nucleophilic acyl substitution . Optimization includes adjusting reflux duration (2–5 hours), stoichiometric ratios, and recrystallization solvents (ethanol or DMF/acetic acid mixtures) to improve purity and yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and hydrazide linkage.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₇ClN₄O; monoisotopic mass: 195.009 Da) .

- X-ray Diffraction : Single-crystal XRD for unambiguous structural determination, using SHELXL for refinement .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) confirm hydrazide functionality .

Q. What intermediates are commonly encountered during the synthesis of this compound?

Ethyl 5-chloro-1H-indole-2-carboxylate is a key intermediate, synthesized via Fischer indole cyclization. Subsequent hydrazinolysis with hydrazine hydrate replaces the ester group with a carbohydrazide moiety .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, WinGX) resolve challenges in structural elucidation?

SHELXL refines crystal structures by modeling anisotropic displacement parameters and hydrogen bonding networks, particularly useful for disordered regions . WinGX integrates tools for metric analysis (e.g., bond angles, torsion angles) and generates publication-ready CIF files. For example, in a study of 5-chloro-N-cyclohexylidene derivatives, SHELXL achieved an R-factor of 0.053, validating the planar indole core and hydrazide conformation .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

Graph-set analysis (e.g., Etter’s rules) reveals N-H···O and N-H···Cl interactions forming chains or sheets. For instance, N-H donors from the hydrazide group often bond with carbonyl acceptors, stabilizing crystal packing . Computational tools like CrystalExplorer can quantify interaction energies (e.g., 25–30 kJ/mol for N-H···O) to predict polymorphism .

Q. What strategies are effective in derivatizing this compound for structure-activity relationship (SAR) studies?

- Aldehyde Condensation : React with aromatic aldehydes (e.g., 2-chlorobenzaldehyde) to form hydrazone derivatives, enhancing bioactivity .

- Heterocyclic Functionalization : Introduce thiazole or triazole rings via cyclocondensation (e.g., refluxing with 2-aminothiazol-4-one in acetic acid) .

- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to study chelation effects on antimicrobial activity .

Q. How should researchers address contradictions in reported spectral or crystallographic data?

- Replicate Experiments : Reproduce synthesis under standardized conditions to isolate batch-specific variations .

- Computational Validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian09 at B3LYP/6-311++G** level) .

- Review Crystallographic Parameters : Check for overlooked disorder or twinning in XRD data using PLATON or OLEX2 .

Q. What methodologies optimize regioselectivity in electrophilic substitution reactions of this compound?

Directing groups like chloro (-Cl) and hydrazide (-CONHNH₂) influence substitution at C-5 or C-6 positions. For example, Vilsmeier-Haack formylation under POCl₃/DMF at 50°C selectively yields 3-chloro-1-methyl-1H-indole-2-carbaldehyde, avoiding multiple products . Solvent polarity (e.g., DMF vs. THF) and temperature gradients further enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products